1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene
Description
1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene is a brominated and fluorinated aromatic compound with a unique substitution pattern. Its structure features a central benzene ring substituted with bromine, four fluorine atoms, and a 4-phenylmethoxyphenyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer chemistry due to its electron-deficient aromatic system and halogen reactivity .
Key identifiers include:
- Synonyms: Benzyl 4'-bromo-2',3',5',6'-tetrafluoro[1,1'-biphenyl]-4-yl ether, ZINC8762944 .
- Molecular formula: C₁₉H₁₂BrF₄O (inferred from structure).
- Applications: Research in organic electronics, liquid crystals, and high-performance polymers.
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF4O/c20-15-18(23)16(21)14(17(22)19(15)24)12-6-8-13(9-7-12)25-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOASFMBPZQQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=C(C(=C3F)F)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene typically involves the bromination of a tetrafluorobenzene derivative. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. The phenylmethoxyphenyl group can also play a role in modulating the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on brominated tetrafluorobenzenes significantly influence their physical properties and reactivity. Below is a comparative analysis with key analogues:
Key Observations :
- Steric Effects: The target compound’s bulky 4-phenylmethoxyphenyl group increases molecular weight and likely reduces solubility in nonpolar solvents compared to smaller substituents like trifluoromethyl .
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, enhancing the ring’s electrophilicity, whereas the phenylmethoxyphenyl group may offer mixed electronic effects (electron donation via methoxy and withdrawal via fluorine) .
- Thermal Stability : The trifluoromethyl derivative (boiling point 152–153°C) is a liquid at room temperature, while the target compound is likely a solid due to its extended aromatic system .
Research Findings and Industrial Relevance
- Fluorinated Tolane Dyads : Compounds like 1-Bromo-4-[(4-bromophenyl)ethynyl]benzene (CAS 2789-89-1) are intermediates in synthesizing light-emitting materials, highlighting the role of bromo-fluoro benzenes in optoelectronics .
- Pesticide Chemistry : Brominated derivatives such as fluazolate (CAS 13321-74-9) demonstrate agrochemical applications, though the target compound’s bulkier structure may limit similar uses .
Biological Activity
1-Bromo-2,3,5,6-tetrafluoro-4-(4-phenylmethoxyphenyl)benzene (CAS Number: 477860-03-0) is a fluorinated organic compound that has garnered interest in various fields including medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C19H11BrF4O
- Molecular Weight : 396.19 g/mol
- IUPAC Name : this compound
- Physical State : Solid at room temperature
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.
Anticancer Activity
Research has indicated that compounds with similar fluorinated structures exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The tetrafluorinated aromatic ring may enhance the lipophilicity of the compound, allowing for better membrane penetration and interaction with cellular targets.
Case Study : A study demonstrated that related tetrafluorinated compounds showed significant cytotoxicity against various cancer cell lines, suggesting that 1-bromo derivatives might exhibit similar effects due to structural analogies.
Antimicrobial Properties
Fluorinated compounds have been noted for their antimicrobial activities. The presence of bromine and fluorine atoms can alter the electronic properties of the molecule, potentially enhancing its interaction with microbial membranes.
Research Finding : In vitro studies have shown that certain fluorinated benzene derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria.
Toxicological Profile
The toxicity of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity.
Safety Data:
| Hazard Classification | Description |
|---|---|
| Flam. Liq. 3 | Flammable liquid and vapor |
| Skin Irrit. 2 | Causes skin irritation |
| Eye Irrit. 2A | Causes serious eye irritation |
| STOT SE 3 | May cause respiratory irritation |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound alongside its biological evaluation:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently while minimizing environmental impact.
- Biological Assays : High-throughput screening methods have been employed to assess the biological activity of this compound against various cell lines.
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
